1,2-Dihexanoylglycerol

説明

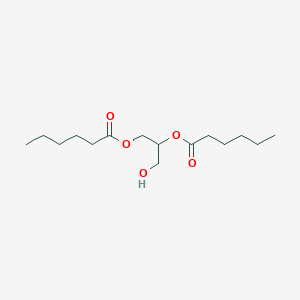

1,2-Dihexanoylglycerol (CAS: 30403-47-5) is a synthetic diacylglycerol (DAG) with two hexanoic acid (C6:0) chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is C₁₅H₂₈O₅, with a molecular weight of 288.38 g/mol . This compound is structurally characterized by short-chain fatty acids, which confer distinct physicochemical properties, including a hydrophobicity parameter (XlogP) of 3.2 and a topological polar surface area of 72.8 Ų . It is widely utilized in biochemical studies to investigate lipid metabolism, particularly as a substrate for enzymes like acyl-CoA:diacylglycerol acyltransferase (DGAT) .

Structure

3D Structure

特性

IUPAC Name |

(2-hexanoyloxy-3-hydroxypropyl) hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUFTGMQJWWIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(CO)OC(=O)CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938726 | |

| Record name | 3-Hydroxypropane-1,2-diyl dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-91-3, 33774-66-2 | |

| Record name | 1,2-Dihexanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, diester with 1,2,3-propanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033774662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

1,2-Dihexanoylglycerol can be synthesized through esterification reactions involving glycerol and hexanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of immobilized enzymes as biocatalysts is also explored to achieve selective esterification .

化学反応の分析

Types of Reactions

1,2-Dihexanoylglycerol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to monoacylglycerols.

Substitution: It can participate in nucleophilic substitution reactions to form different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as alcohols and amines are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Hexanoic acid and glycerol derivatives.

Reduction: Monohexanoylglycerol.

Substitution: Various esters and amides.

科学的研究の応用

1,2-Dihexanoylglycerol is widely used in scientific research due to its role as a cell-permeable analog of diacylglycerol. Its applications include:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigates signaling pathways involving protein kinase C activation, calcium mobilization, and lipid metabolism.

Medicine: Explores its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the synthesis of surfactants and emulsifiers

作用機序

1,2-Dihexanoylglycerol exerts its effects by mimicking diacylglycerol, a natural activator of protein kinase C. It binds to the regulatory domain of protein kinase C, leading to its activation. This activation triggers downstream signaling pathways involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .

類似化合物との比較

Key Observations :

- Chain Length: Short-chain DAGs like this compound exhibit higher aqueous solubility compared to long-chain analogs (e.g., 1,2-dioleoylglycerol), making them preferable for in vitro enzymatic assays .

- Hydrophobicity : Longer acyl chains (C18:0/C18:1) increase hydrophobicity (higher XlogP), favoring membrane integration and protein kinase C (PKC) binding .

- Phase Behavior : Saturated long-chain DAGs (e.g., 1,2-distearylglycerol) form rigid lipid bilayers, whereas unsaturated analogs (e.g., 1,2-dioleoylglycerol) enhance membrane fluidity .

Enzyme Substrate Specificity

This compound is a preferred substrate for DGAT1, facilitating the synthesis of triacylglycerols (TAGs) in Arabidopsis thaliana . In contrast, 1,2-dioleoylglycerol is more effective in activating PKC isoforms due to its membrane-anchoring capacity .

Cellular Effects

- Signal Transduction : Long-chain unsaturated DAGs (e.g., 1,2-dioleoylglycerol) exhibit stronger activation of respiratory burst in neutrophils compared to short-chain analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。